molecular formula C18H23N5O2 B12234151 3-cyclopropyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-cyclopropyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12234151
M. Wt: 341.4 g/mol
InChI Key: FPWKGIRQORVOLA-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a methoxy group linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyridazine core, followed by the introduction of the cyclopropyl and methoxy groups. The final step involves the attachment of the pyrrolidine ring.

    Synthesis of Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or diesters under acidic conditions.

    Introduction of Cyclopropyl and Methoxy Groups: The cyclopropyl group can be introduced via cyclopropanation reactions, while the methoxy group can be added through nucleophilic substitution reactions.

    Attachment of Pyrrolidine Ring: The pyrrolidine ring can be attached using a coupling reaction, such as a reductive amination or a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and mechanisms.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-6-{[1-(1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine: Lacks the dimethyl groups on the pyrazole ring.

    3-cyclopropyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]ethoxy}pyridazine: Has an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the 1,3-dimethyl-1H-pyrazole-5-carbonyl group and the methoxy group in 3-cyclopropyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine imparts unique chemical and biological properties, making it distinct from similar compounds. These modifications can affect the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone

InChI

InChI=1S/C18H23N5O2/c1-12-9-16(22(2)21-12)18(24)23-8-7-13(10-23)11-25-17-6-5-15(19-20-17)14-3-4-14/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3

InChI Key

FPWKGIRQORVOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4)C

Origin of Product

United States

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